4-Bromo-1,3,5-triazin-2-amine
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Overview
Description
4-Bromo-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their three nitrogen atoms in a six-membered ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3,5-triazin-2-amine typically involves the bromination of 1,3,5-triazin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, especially with electron-rich reagents.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Electrophilic Addition: Reagents such as sulfuric acid or nitric acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Triazine derivatives with added electrophilic groups.
Coupling Reactions: Biaryl or alkylated triazine compounds.
Scientific Research Applications
4-Bromo-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1,3,5-triazin-2-amine involves its interaction with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,3,5-Triazine: The parent compound with no substituents.
2,4-Diamino-1,3,5-triazine: Known for its use in the synthesis of melamine.
2,4,6-Trichloro-1,3,5-triazine: Widely used in the production of herbicides and disinfectants.
Uniqueness: 4-Bromo-1,3,5-triazin-2-amine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOCYLYQGQENCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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